2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide
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Overview
Description
2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide is an organic compound that features a sulfanyl group attached to an aminophenyl ring and a bromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves the reaction of 4-aminothiophenol with 4-bromoacetophenone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl and amine groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in binding to active sites or facilitating the compound’s entry into cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-aminophenyl)sulfanyl]-N-(4-iodophenyl)acetamide
- 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 2-[(4-aminophenyl)sulfanyl]-N-(4-fluorophenyl)acetamide
Uniqueness
2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its halogenated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACVUCFBJXDJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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